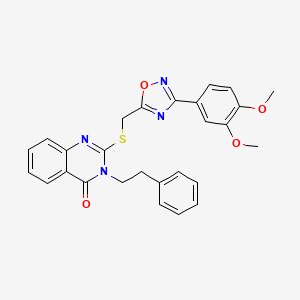

![molecular formula C23H31N3O4 B2644313 3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 95293-49-5](/img/structure/B2644313.png)

3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

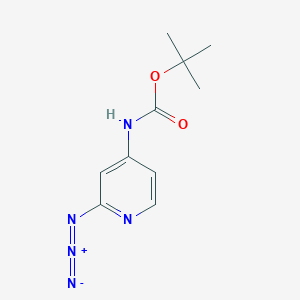

The compound “3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide” is a benzamide derivative with a phenylpiperazine moiety. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known to exhibit a wide range of biological activities. The phenylpiperazine moiety is a common structural fragment in a variety of pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely show the benzamide core structure, with the three methoxy groups (-OCH3) attached to the benzene ring at positions 3, 4, and 5. The phenylpiperazine group would be attached through a propyl linker to the nitrogen of the amide group .Chemical Reactions Analysis

Benzamides, including those substituted with methoxy groups, can undergo a variety of chemical reactions. These include hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. They can also participate in various substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amide group could allow for hydrogen bonding, affecting its solubility and melting point. The methoxy groups could increase its lipophilicity, influencing its distribution in biological systems .Scientific Research Applications

Anticancer Activity

A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . Most of the tested compounds showed prominent activity against both cancer cell lines .

Antihypertensive Activity

Some basic esters of 3,4,5-trimethoxybenzoic acid have been synthesized and evaluated for antihypertensive activity . One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethylenediamine via a three-step synthesis, exhibited hypotensive activity following intravenous administration to normotensive dogs .

Local Anesthetic Activity

All but one of the compounds tested exhibited some degree of local anesthetic activity . This suggests that 3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide and its derivatives could potentially be used as local anesthetics .

CNS Drugs

The compound has been studied for its potential applications as a CNS (Central Nervous System) drug . This suggests that it could potentially be used in the treatment of various neurological disorders .

Anxiolytic Agents

The compound has been studied in the context of the elevated plus maze (EPM) test, a suitable rodent model of anxiety used extensively to discover novel anxiolytic agents . This suggests that 3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide could potentially be used as an anxiolytic agent .

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound. This could include testing its activity against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially developing it into a therapeutic agent .

properties

IUPAC Name |

3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4/c1-28-20-16-18(17-21(29-2)22(20)30-3)23(27)24-10-7-11-25-12-14-26(15-13-25)19-8-5-4-6-9-19/h4-6,8-9,16-17H,7,10-15H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOHIGIJXUNGMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2644231.png)

![N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2644235.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-7'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2644239.png)

![5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2644240.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2644241.png)

![Methyl 6-isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644247.png)

![9-Bromo-2-(4-methylphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2644250.png)